![molecular formula C9H12O B2672937 4-Ethynyl-2-oxabicyclo[2.2.2]octane CAS No. 2460749-03-3](/img/structure/B2672937.png)

4-Ethynyl-2-oxabicyclo[2.2.2]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

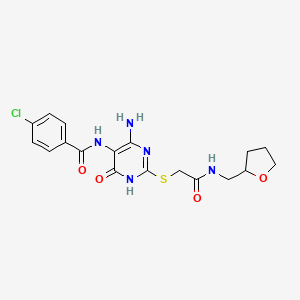

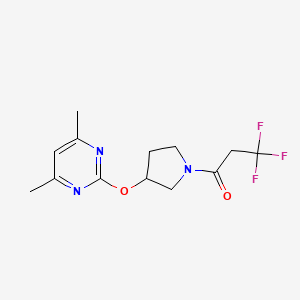

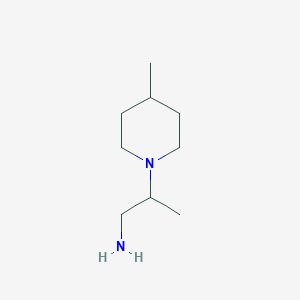

4-Ethynyl-2-oxabicyclo[2.2.2]octane is a chemical compound with the CAS Number: 2460749-03-3 . It has a molecular weight of 136.19 . The IUPAC name for this compound is 4-ethynyl-2-oxabicyclo[2.2.2]octane . It is considered a new saturated bioisostere of the phenyl ring .

Synthesis Analysis

The key synthesis step of 4-Ethynyl-2-oxabicyclo[2.2.2]octane involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This compound is incorporated into the structure of Imatinib and Vorinostat (SAHA) drugs instead of the phenyl ring .Molecular Structure Analysis

The InChI code for 4-Ethynyl-2-oxabicyclo[2.2.2]octane is 1S/C9H12O/c1-2-9-5-3-8(4-6-9)10-7-9/h1,8H,3-7H2 . The design of the structure is based on the analysis of the advantages and disadvantages of the previously used bioisosteres: bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethynyl-2-oxabicyclo[2.2.2]octane include a molecular weight of 136.19 . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Bioisostere of the Phenyl Ring

“4-Ethynyl-2-oxabicyclo[2.2.2]octane” is a new bioisostere of the phenyl ring . A bioisostere is a compound or group that has similar physical or chemical properties to another molecule. In this case, “4-Ethynyl-2-oxabicyclo[2.2.2]octane” can replace the phenyl ring in certain compounds, potentially leading to improved properties .

Drug Discovery

This compound enhances the repertoire of available saturated bioisosteres of (hetero)aromatic rings for use in drug discovery projects . It can be used to modify the structure of existing drugs or to create new drugs with potentially improved properties .

Improvement of Physicochemical Properties

In the structure of Imatinib, a drug used for the treatment of certain types of cancer, the replacement of the phenyl ring with “4-Ethynyl-2-oxabicyclo[2.2.2]octane” leads to an improvement of physicochemical properties. This includes increased water solubility, enhanced metabolic stability, and reduced lipophilicity .

Creation of Bioactive Analogues

The replacement of the phenyl ring in Vorinostat (SAHA), a drug used for the treatment of cutaneous T-cell lymphoma, with “4-Ethynyl-2-oxabicyclo[2.2.2]octane” results in a new bioactive analogue of the drug . This could potentially lead to the development of more effective treatments .

Conformationally Rigid Metabolically Stable Non-Chiral Collinear Vectors

The “4-Ethynyl-2-oxabicyclo[2.2.2]octane” compound is conformationally rigid, metabolically stable, and non-chiral . These properties make it a valuable tool in the design and synthesis of new drugs .

Chemical Synthesis

The key synthesis step of “4-Ethynyl-2-oxabicyclo[2.2.2]octane” involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This process could be used in the synthesis of other complex organic compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethynyl-2-oxabicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-9-5-3-8(4-6-9)10-7-9/h1,8H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRNQCGEERKPOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC12CCC(CC1)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide](/img/structure/B2672861.png)

![Methyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2672873.png)